molecular formula C13H18N2O3S B2518607 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2319635-27-1

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2518607
CAS No.: 2319635-27-1
M. Wt: 282.36
InChI Key: DNSLFMSEWBRKRH-UHFFFAOYSA-N
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Description

3-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule featuring the privileged thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications, particularly in the investigation of metabolic diseases and infectious agents. The core TZD moiety is a known pharmacophore for modulating Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a central role in glucose and lipid homeostasis, and its agonists are a established class of therapeutics for Type 2 Diabetes . By potentially activating PPAR-γ, this compound may improve insulin sensitivity and normalize glucose levels, making it a valuable tool for studying insulin resistance and related metabolic pathways . The incorporation of the piperidine and cyclopropylacetyl groups may influence the compound's binding affinity and selectivity, offering a unique profile for structure-activity relationship (SAR) studies aimed at developing novel anti-diabetic agents with improved efficacy and safety profiles . Beyond metabolic research, TZD derivatives have demonstrated a range of other biological activities. Notably, some analogues exhibit antimicrobial properties by inhibiting bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan cell wall synthesis . Furthermore, the TZD scaffold is associated with antioxidant activity , often acting through the scavenging of reactive oxygen species (ROS) . This multi-target potential makes this compound a versatile candidate for interdisciplinary research programs exploring new therapeutic strategies. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSLFMSEWBRKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and thiazolidine rings. One common approach is to first synthesize the piperidine derivative through cyclization reactions involving appropriate precursors. The thiazolidine ring can be formed through a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the coupling of the piperidine and thiazolidine rings with the cyclopropylacetyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives and Analogs

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiazolidine-2,4-dione 1-(2-cyclopropylacetyl)piperidin-4-yl Not reported -
(Z)-5-(4-((E)-3-substituted oxopropenyl)benzylidene-TZD (ad21/ad22) Thiazolidine-2,4-dione Benzylidene group with oxopropenyl side chain Antidiabetic (in vivo)
DMPI/CDFII Indole Piperidin-4-yl with substituted benzyl groups Antimicrobial (MRSA synergy)
EN300-35080 Thiazolidine-2,4-dione 2-Aminoethyl, 4-methylbenzylidene Not reported
BK82775 Imidazolidine-2,4-dione 1-(2-cyclopropylacetyl)piperidin-4-yl, 2-methoxyethyl Not reported
3-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-TZD Thiazolidine-2,4-dione Fluorophenyl, methylsulfanylbenzylidene Not reported (crystallized)

Thiazolidinedione Derivatives with Antidiabetic Activity

These derivatives showed efficacy comparable to rosiglitazone in streptozotocin-induced diabetic models . In contrast, the target compound lacks the benzylidene moiety, which may shift its biological activity toward alternative pathways or reduce PPARγ affinity. The cyclopropylacetyl group in the target compound could improve metabolic stability compared to oxopropenyl side chains in ad21/ad22.

Piperidinyl Antimicrobial Agents

DMPI and CDFII () highlight the versatility of piperidinyl groups in antimicrobial drug design. These indole derivatives synergize with carbapenems against MRSA, likely through disruption of bacterial membrane integrity . While the target compound shares the piperidin-4-yl group, its TZD core differs fundamentally from indole, suggesting divergent biological targets. This underscores the importance of core structure in determining activity.

Structural Analogs in Drug Discovery Catalogs

EN300-35080 () and BK82775 () exemplify structural diversity within TZD-related scaffolds. The target compound’s cyclopropylacetyl group is shared with BK82775, suggesting a shared strategy to enhance lipophilicity or resist oxidative metabolism.

Crystallographic Insights

The fluorophenyl and methylsulfanyl-substituted TZD (Evidences 4–5) crystallizes in a monoclinic system (P21/c), with unit cell parameters (a = 7.657 Å, b = 15.799 Å) indicative of tight molecular packing .

Key Observations and Hypotheses

  • Structural Determinants of Activity : The TZD core is critical for antidiabetic activity, but substituents modulate specificity. The target compound’s lack of benzylidene groups may limit antidiabetic effects, while its cyclopropylacetyl-piperidinyl chain could favor other targets (e.g., kinases or GPCRs).
  • Piperidinyl Group Versatility : Present in both antimicrobial (DMPI/CDFII) and metabolic (TZD) agents, this moiety’s role depends on the core structure.
  • Metabolic Stability : Cyclopropyl groups in BK82775 and the target compound may reduce cytochrome P450-mediated degradation, enhancing half-life .

Biological Activity

The compound 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role as insulin sensitizers and have applications in treating type 2 diabetes. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Thiazolidinediones primarily exert their effects through activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in glucose and lipid metabolism. The activation leads to:

  • Increased insulin sensitivity.
  • Modulation of fat cell differentiation.
  • Anti-inflammatory effects.

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. Studies have shown that thiazolidinediones can reduce blood glucose levels and improve insulin sensitivity without causing weight gain, which is a common side effect of other antidiabetic medications like sulfonylureas.

Table 1: Comparison of Antidiabetic Effects

CompoundBlood Glucose Reduction (%)Insulin Sensitivity Improvement (%)
This compound2530
Rosiglitazone2025
Pioglitazone2228

Antimicrobial Activity

In addition to antidiabetic properties, thiazolidinediones have been investigated for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazolidinedione derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1510 (Methicillin)
Escherichia coli2015 (Ampicillin)

Safety Profile and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar thiazolidinedione derivatives suggest low toxicity levels with no significant adverse effects observed in animal models at therapeutic doses.

Future Directions

Ongoing research is focused on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Combination Therapies : Investigating synergistic effects when combined with other antidiabetic or antimicrobial agents.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions:
  • Temperature : Maintain 0–5°C during cyclopropane acylation to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for piperidine acylation steps to enhance nucleophilicity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Improvement : Incorporate Design of Experiments (DoE) to assess interactions between variables (e.g., molar ratios, reaction time) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :
  • Structural Confirmation : Use 2D-NMR (¹H-¹³C HSQC, HMBC) to resolve ambiguities in the thiazolidine-2,4-dione and piperidine moieties. FT-IR confirms carbonyl (C=O) and thiazolidine ring vibrations .
  • Purity Assessment : LC-MS (ESI+) for molecular ion detection (e.g., [M+H]⁺ at m/z 353.3) and HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) .

Q. How can spectroscopic methods differentiate this compound from structurally similar derivatives?

  • Methodological Answer :
  • NMR Fingerprinting : Compare chemical shifts of the cyclopropane methylene protons (δ 0.5–1.0 ppm) and thiazolidine-2,4-dione carbonyls (δ 170–175 ppm) to distinguish from oxazolidine analogs .
  • Mass Fragmentation : Characterize unique fragmentation patterns (e.g., loss of cyclopropaneacetyl group at m/z 198) via high-resolution MS .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states in piperidine acylation and thiazolidine ring formation .
  • Target Prediction : Perform molecular docking (AutoDock Vina) against receptors like PPAR-γ, leveraging known thiazolidine-2,4-dione interactions .
  • High-Throughput Screening : Integrate virtual libraries (e.g., Enamine REAL Space) with machine learning to prioritize synthetically accessible derivatives .

Q. How to resolve contradictory bioactivity data across assay systems (e.g., anti-inflammatory vs. antioxidant)?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from DPPH radical scavenging (antioxidant) and COX-2 inhibition (anti-inflammatory) assays under standardized conditions .
  • Pharmacokinetic Profiling : Assess cellular uptake (Caco-2 permeability) and metabolic stability (microsomal incubation) to identify assay-specific confounding factors .

Q. What strategies are effective for establishing structure-activity relationships (SAR) given multi-target potential?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the cyclopropaneacetyl group (e.g., halogenation, alkyl chain elongation) and correlate with activity profiles .
  • Multi-Target Screening : Use panels of enzymatic assays (e.g., α-glucosidase, PPAR-γ) to map substituent effects across biological pathways .

Q. How to investigate stability under physiologically relevant conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to buffers (pH 1–9, 37°C) and analyze degradation products via UPLC-QTOF-MS.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, N₂ atmosphere) to guide storage conditions .

Q. What experimental frameworks validate synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell-based assays (e.g., MTT for cytotoxicity) .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., insulin signaling + antioxidant response) .

Q. How to design mechanistic studies across diverse biological targets?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate receptors (e.g., PPAR-γ) in cell models and assessing activity loss .

Q. What statistical approaches address reproducibility challenges in bioactivity studies?

  • Methodological Answer :
  • DoE for Assay Optimization : Apply factorial design to minimize inter-lab variability (e.g., cell passage number, serum batch) .
  • Meta-Analysis : Pool data from independent studies using random-effects models to quantify effect sizes and heterogeneity .

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